N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide
Description
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide is an acrylamide derivative characterized by a 3-nitrophenyl group attached to the α,β-unsaturated carbonyl system and a 2-hydroxy-1,1-dimethylethyl substituent on the amide nitrogen. This compound is of interest due to its structural features, which include an electron-withdrawing nitro group and a hydroxyl-containing tertiary alcohol moiety.
Properties
IUPAC Name |
(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,9-16)14-12(17)7-6-10-4-3-5-11(8-10)15(18)19/h3-8,16H,9H2,1-2H3,(H,14,17)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFTQANPIPGOD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and tert-butylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction between 3-nitrobenzaldehyde and tert-butylamine.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of this compound is in polymer chemistry. It serves as a monomer for synthesizing various polymers through radical polymerization techniques. The introduction of the nitrophenyl group enhances the polymer's properties, making it suitable for various applications.
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide exhibits potential in drug formulation and delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy.
Case Study: Drug Delivery Systems
In a study published in the Journal of Controlled Release, researchers investigated the use of this compound as a carrier for anticancer drugs. The results indicated improved solubility and controlled release profiles compared to conventional carriers .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for detecting specific analytes. Its unique chemical structure allows it to participate in various reactions that can be monitored spectroscopically.
Table 2: Analytical Applications
| Application | Methodology | Analyte Detected |
|---|---|---|
| Spectrophotometry | UV-Vis Spectroscopy | Heavy metals |
| Chromatography | HPLC | Pharmaceuticals |
| Electrochemical Sensors | Amperometry | Pesticides |
Environmental Science
In environmental science, this compound is being studied for its potential use in remediation processes. Its ability to bind heavy metals makes it a candidate for developing adsorbents for contaminated water treatment.
Case Study: Heavy Metal Adsorption
A recent study demonstrated the efficacy of this compound in removing lead ions from aqueous solutions. The results showed that it could reduce lead concentration by over 90% under optimal conditions .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and nitrophenyl groups may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
*Estimated based on analogous synthesis methods using acid chlorides .
Key Observations:
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring correlate with moderate yields (56–62%), likely due to reduced nucleophilicity of the acryloyl intermediate .
- Bulky or electron-donating groups on the amide nitrogen (e.g., 4-methoxyphenyl in 6i) may stabilize intermediates, slightly improving yields compared to alkyl substituents .
Melting Points: Compounds with polar substituents (e.g., methoxy in 6i) exhibit higher melting points (195–197°C) compared to non-polar analogues (e.g., 4-methylbenzyl in 6h: 131–133°C), reflecting stronger intermolecular interactions .
Biological Activity
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide is a compound of growing interest in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and associated toxicological concerns.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 234.25 g/mol. Its structure features a nitrophenyl group, which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, some studies have shown that nitrophenyl derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .
2. Antioxidant Properties
Nitrophenyl compounds are often associated with antioxidant activity. This activity can mitigate oxidative stress in cells, potentially leading to protective effects against various diseases, including cancer and neurodegenerative disorders . The presence of the hydroxyl group in the compound enhances its ability to scavenge free radicals.
Therapeutic Applications
The potential therapeutic applications of this compound are being explored in several areas:
- Cancer Therapy : Due to its ability to modulate enzyme activity and exert antioxidant effects, this compound may have applications in cancer treatment by enhancing the efficacy of existing chemotherapeutics or by serving as a lead compound for new drug development.
- Anti-inflammatory Agents : Compounds with similar structures have shown promise in reducing inflammation, suggesting that this compound could also possess anti-inflammatory properties .
Toxicological Concerns
Despite its potential benefits, the biological activity of this compound raises several toxicological concerns:
- Genotoxicity : Some studies have indicated that nitroaromatic compounds can form reactive metabolites that interact with DNA, potentially leading to mutagenic effects . This necessitates further investigation into the genotoxic potential of this specific compound.
- Environmental Impact : As with many synthetic compounds used in industrial applications, there are concerns regarding their persistence in the environment and potential bioaccumulation. The ecological risks associated with such compounds highlight the need for careful assessment during their development and application .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- A study on acrylamide exposure demonstrated significant metabolic transformations leading to genotoxic effects in human subjects. The findings suggest that structural analogs like this compound may exhibit similar metabolic pathways and toxicological profiles .
| Study | Findings |
|---|---|
| Ghanayem et al. (2005) | Identified genotoxic metabolites from acrylamide exposure; implications for related compounds. |
| Stadler et al. (2002) | Discussed the role of nitroaromatic compounds in oxidative stress and cancer pathways. |
| Kirman et al. (2003) | Examined detoxification pathways for nitroaromatic compounds; relevance to environmental safety. |
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-(3-nitrophenyl)acrylic acid derivatives and 2-amino-2-methyl-1-propanol. A common approach involves activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, as demonstrated in analogous syntheses of tert-hydroxyalkyl amides . Solvent choice (e.g., ethanol, dichloromethane) and temperature control (reflux conditions) significantly impact yield. For example, crystallization from acetone or CH₂Cl₂ is effective for purification, achieving yields of ~56–63% in related acrylamide derivatives . Optimization strategies include adjusting stoichiometry, reaction time, and using high-purity reagents to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- ¹H NMR : The trans-configuration of the acrylamide double bond is confirmed by coupling constants (J = 15.6–16.0 Hz for H-α and H-β protons). Aromatic protons from the 3-nitrophenyl group appear as multiplets in δ 7.5–8.6 ppm, while the hydroxy group in the tert-hydroxyethyl moiety resonates as a broad singlet near δ 4.3–5.0 ppm .
- MS (ESI) : The molecular ion [M+H]⁺ is observed at m/z ~340–350, with fragmentation patterns confirming the nitro and acrylamide groups .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and nitro groups (~1520, 1350 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence biological activity, and what experimental designs are used to establish structure-activity relationships (SAR)?
- Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing the acrylamide’s conjugated system and potentially increasing reactivity with biological targets (e.g., enzymes or DNA). SAR studies involve synthesizing analogs with substituent variations (e.g., methoxy, halogens) and evaluating cytotoxicity via assays like MTT or apoptosis markers. For instance, nitro-substituted acrylamides show enhanced anticancer activity compared to methoxy derivatives, as seen in in vitro models . Dose-response curves, IC₅₀ calculations, and molecular docking simulations (e.g., using AutoDock) are employed to correlate electronic properties with bioactivity.
Q. What challenges arise in crystallographic analysis of this compound, and how can software like SHELX improve structural refinement?
- Methodological Answer : Crystallization may be hindered by the compound’s polar groups (hydroxy, nitro), requiring slow evaporation from mixed solvents (e.g., DMSO/water). SHELX programs (e.g., SHELXL) are critical for refining high-resolution crystal structures, particularly for resolving disorder in the tert-hydroxyethyl group. The software’s robust algorithms handle twinning and partial occupancy issues, while hydrogen-bonding networks can be mapped using Olex2 or Mercury . For example, X-ray data collection at low temperatures (100 K) improves diffraction quality, and SHELXL’s restraints ensure accurate thermal parameter modeling .
Q. How can researchers address discrepancies in synthetic yields or conflicting biological assay results across studies?
- Methodological Answer :
- Synthetic Yield Variability : Contradictions may arise from differences in purification methods (e.g., column chromatography vs. crystallization) or moisture-sensitive intermediates. Replicating conditions with strict anhydrous protocols and characterizing intermediates via TLC or HPLC can identify critical control points .
- Biological Data Conflicts : Variability in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, serum concentration) must be standardized. Meta-analyses of IC₅₀ values and using positive controls (e.g., cisplatin) improve cross-study comparability .
Q. What in silico strategies are effective for predicting synthetic pathways or metabolic stability of this compound?
- Methodological Answer : Retrosynthetic tools (e.g., AiZynthFinder) leverage reaction databases to propose viable routes, prioritizing steps with high atom economy (e.g., amide coupling over multi-step functionalization) . For metabolic stability, QSAR models predict cytochrome P450 interactions, while molecular dynamics simulations (e.g., GROMACS) assess hydrolysis susceptibility of the acrylamide bond in physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
